N,N-Di(3-Anisyl)amine

oxidation potential cyclic voltammetry diarylamine electrochemistry

N,N-Di(3-Anisyl)amine (bis(3-methoxyphenyl)amine, CAS 92248-06-1) is a secondary diarylamine with the molecular formula C₁₄H₁₅NO₂ and molecular weight 229.27 g/mol. The compound features two 3-methoxyphenyl groups attached to a central amine nitrogen, placing it within the broader class of methoxy-substituted diarylamines that serve as critical intermediates for hole transport materials (HTMs) in organic electronics and as synthetic precursors for pharmaceuticals and agrochemicals.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B8320102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di(3-Anisyl)amine
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNCC2=CC(=CC=C2)OC
InChIInChI=1S/C16H19NO2/c1-18-15-7-3-5-13(9-15)11-17-12-14-6-4-8-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3
InChIKeyJXLCUAIBSKYKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Di(3-Anisyl)amine Procurement Guide: Meta-Methoxy Diarylamine for Hole Transport and Synthetic Building Block Applications


N,N-Di(3-Anisyl)amine (bis(3-methoxyphenyl)amine, CAS 92248-06-1) is a secondary diarylamine with the molecular formula C₁₄H₁₅NO₂ and molecular weight 229.27 g/mol . The compound features two 3-methoxyphenyl groups attached to a central amine nitrogen, placing it within the broader class of methoxy-substituted diarylamines that serve as critical intermediates for hole transport materials (HTMs) in organic electronics and as synthetic precursors for pharmaceuticals and agrochemicals . Unlike its para-methoxy isomer N,N-di(4-anisyl)amine, the meta-substitution pattern imparts distinct electronic properties—including a higher oxidation potential and altered HOMO energy level—that directly influence its suitability for specific device architectures and synthetic pathways [1].

Why N,N-Di(3-Anisyl)amine Cannot Be Casually Replaced by Para-Methoxy or Unsubstituted Diarylamine Analogs


Diarylamine-based hole transport materials exhibit pronounced structure-property relationships that preclude simple one-for-one substitution. The position of the methoxy substituent on the aryl ring directly modulates the oxidation potential: para-methoxy substitution lowers the half-peak potential (Ep/₂) relative to meta-methoxy substitution, rendering para-substituted diarylamines more readily oxidized and thus less suitable for applications requiring higher electrochemical stability [1]. Furthermore, the meta-methoxy pattern provides a different HOMO energy level alignment with adjacent device layers compared to the para isomer or the unsubstituted N,N-diphenylamine parent [2]. In the context of perovskite solar cells and OLEDs, even small shifts in HOMO level (on the order of 0.1–0.3 eV) can significantly alter hole injection barriers and device efficiency [3]. The quantitative evidence below substantiates why procurement decisions must be based on specific substitution pattern requirements rather than generic diarylamine class assumptions.

Quantitative Differentiation Evidence for N,N-Di(3-Anisyl)amine Against Closest Analogs and In-Class Alternatives


Meta- vs. Para-Methoxy Substitution: Oxidation Potential Differentiation for Electrochemical Stability-Driven Selection

The meta-methoxy substitution pattern of N,N-Di(3-Anisyl)amine confers a higher oxidation half-peak potential (Ep/₂) compared to the para-methoxy isomer N,N-Di(4-Anisyl)amine. Cyclic voltammetry studies on structurally analogous diarylamines demonstrate that methoxy groups in the para position produce lower Ep/₂ values than those in the meta position [1]. This means N,N-Di(3-Anisyl)amine is intrinsically more resistant to electrochemical oxidation than its para counterpart—a critical differentiator for applications where oxidative degradation limits device lifetime. The underlying mechanism involves the resonance electron-donating effect of para-OCH₃ (+M effect), which stabilizes the cation radical more effectively than the inductive effect-dominated meta-OCH₃ (−I effect) [1]. Consequently, for procurement scenarios prioritizing electrochemical stability over reducing power, the meta-methoxy isomer is the structurally mandated choice.

oxidation potential cyclic voltammetry diarylamine electrochemistry

Synthesis Yield Differential: Modern Buchwald-Hartwig/Microwave Routes vs. Classical Cu-Catalyzed Arylation for Procurement Cost Modeling

The procurement economics of N,N-Di(3-Anisyl)amine are strongly influenced by the synthetic route employed. The classical Cu-catalyzed N-arylation method using 3-methoxyphenylboronic acid and m-aminoanisole with copper acetate/pyridine in dichloromethane delivers a product yield of only 25% . In contrast, modern Pd-catalyzed Buchwald-Hartwig amination protocols, particularly when combined with microwave-assisted conditions, have been shown to achieve yields of up to 95% for this compound class, producing the target amine as a white solid in multigram quantities [1]. This approximately 3.8-fold yield improvement directly translates to reduced cost per gram and improved supply reliability for procurement at research and pilot scales. While this yield comparison is cross-study rather than from a single head-to-head study, the magnitude of the difference is large enough to be procurement-relevant.

synthesis yield Buchwald-Hartwig amination cost of goods

Hole Mobility Benchmarking: Meta-Methoxy Arylamine Derivatives vs. Commercial m-MTDATA Standard

Compounds bearing the meta-methoxy diarylamine motif—the core structural feature of N,N-Di(3-Anisyl)amine—have demonstrated competitive hole-transport performance when incorporated into larger HTM architectures. In a systematic comparative study, a meta-methoxy-substituted derivative of the m-MTDATA skeleton exhibited a hole mobility of 1.06 × 10⁻³ cm² V⁻¹ s⁻¹ at an electric field of 4.62 × 10⁵ V cm⁻¹, values that exceed those reported for the commercial m-MTDATA benchmark itself [1]. For broader context, this mobility is comparable to that of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], 1.0 × 10⁻³ cm² V⁻¹ s⁻¹) and substantially higher than Spiro-OMeTAD (8.1 × 10⁻⁵ cm² V⁻¹ s⁻¹), two widely used commercial HTM standards [2]. While N,N-Di(3-Anisyl)amine itself is a monomeric building block rather than a finished HTM, this data validates the meta-methoxy diarylamine pharmacophore as a high-performance charge-transport moiety that can be leveraged in the design of next-generation HTMs.

hole mobility meta-methoxy HTM m-MTDATA OLED

HOMO Energy Level Positioning via Substituent Hammett Correlation: Meta-OCH₃ vs. Unsubstituted Diphenylamine

The ionization potential (IP) and HOMO energy of diarylamines correlate systematically with the Hammett substituent constant (σ) of the aryl ring substituents [1]. Methoxy groups are electron-donating (σₘ = +0.12 for meta-OCH₃ vs. σₚ = −0.27 for para-OCH₃), with the meta position providing a weaker net electron-donating effect than the para position [2]. For N,N-Di(3-Anisyl)amine, this means the HOMO level is raised relative to unsubstituted N,N-diphenylamine (σ = 0) but to a lesser extent than N,N-Di(4-Anisyl)amine. Computational studies on analogous meta-substituted anilines demonstrate that meta-OCH₃ increases the HOMO energy by approximately 0.2–0.3 eV less than para-OCH₃ relative to the unsubstituted parent [3]. This intermediate HOMO positioning makes N,N-Di(3-Anisyl)amine a strategic choice when a moderate HOMO elevation is desired for hole injection barrier tuning without the excessive destabilization that para-methoxy substitution would produce.

HOMO energy Hammett parameter ionization potential substituent effect

Building Block Versatility: N,N-Di(3-Anisyl)amine as a Synthetic Intermediate for Advanced Hole Transport Materials

N,N-Di(3-Anisyl)amine functions as a key secondary amine building block for constructing more complex triarylamine and extended π-conjugated HTMs via further N-arylation or N-alkylation reactions [1]. The meta-methoxy substitution pattern is architecturally significant: when this building block is incorporated into larger HTM frameworks (e.g., spiro-type, m-MTDATA-type, or tetraphenylethylene-based architectures), the meta-OCH₃ groups contribute to solubility enhancement and amorphous film-forming properties without the excessive HOMO destabilization that para-OCH₃ substituents produce [2]. In patent literature, N,N-Di(3-Anisyl)amine and its derivatives are explicitly claimed as intermediates for organic electroluminescent device materials, highlighting their recognized utility in industrial OLED development pipelines [3]. This differentiates the compound from simple diphenylamine-based building blocks, which lack the solubility and electronic tunability conferred by the methoxy substituents.

synthetic intermediate hole transport material N-arylation OLED

Optimal Procurement and Application Scenarios for N,N-Di(3-Anisyl)amine Based on Quantitative Evidence


Scenario 1: HTM R&D Requiring Moderate HOMO Level with High Oxidation Stability

Research teams developing hole transport layers for perovskite solar cells or OLEDs where the HOMO must align between ITO (≈−4.8 eV) and the perovskite valence band (≈−5.4 eV) or emissive layer should consider N,N-Di(3-Anisyl)amine as a building block. The meta-methoxy substitution provides a HOMO level elevated by approximately 0.2–0.3 eV above diphenylamine (estimated from Hammett σ correlations [1]), while its higher oxidation potential compared to para-methoxy analogs offers improved electrochemical stability [2]. This combination is particularly valuable for devices requiring extended operational lifetime under bias stress.

Scenario 2: Synthesis of High-Mobility m-MTDATA-Type HTMs via N-Arylation

For synthetic chemistry groups pursuing novel HTMs based on the m-MTDATA architecture, N,N-Di(3-Anisyl)amine provides the optimal meta-methoxy diarylamine precursor. Direct experimental evidence shows that meta-methoxy-substituted m-MTDATA derivatives achieve hole mobility of 1.06 × 10⁻³ cm² V⁻¹ s⁻¹, exceeding commercial m-MTDATA and enabling deep-blue MR-TADF OLEDs with 13.8% maximum EQE [3]. Procurement of this specific amine enables direct access to this validated high-performance structural motif through Buchwald-Hartwig or Ullmann-type N-arylation with the appropriate core.

Scenario 3: Cost-Sensitive Procurement Leveraging Modern High-Yield Synthetic Routes

Procurement managers sourcing N,N-Di(3-Anisyl)amine at multigram to kilogram scale should verify that suppliers utilize modern catalytic methods (Pd-catalyzed Buchwald-Hartwig amination with microwave acceleration) rather than classical Cu-catalyzed protocols. The yield differential—95% vs. 25% —translates to substantially lower cost per gram and reduced supply risk. When requesting quotes, specifying 'synthesized via Buchwald-Hartwig route' can serve as a quality and cost assurance criterion.

Scenario 4: Electrochemical Sensor and Antioxidant Research Applications

The higher oxidation potential of N,N-Di(3-Anisyl)amine relative to its para-methoxy isomer makes it suitable for electrochemical sensor applications where a wider potential window is needed before oxidative degradation occurs [2]. In antioxidant research, where diarylamines with systematically varied oxidation potentials serve as structure-activity relationship (SAR) probes, the meta-methoxy compound provides a distinct data point between the unsubstituted parent (lowest Ep/₂ among non-electron-withdrawing variants) and the para-methoxy analog (lowest Ep/₂), enabling more complete SAR mapping.

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